N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride
Description
N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine hydrochloride (alternatively named bis(4,4-difluoropentyl)amine hydrochloride) is a fluorinated amine salt with two symmetrically substituted 4,4-difluoropentyl groups attached to a central nitrogen atom, protonated as a hydrochloride salt. This compound is classified as a specialty chemical building block, prominently used in organic synthesis and pharmaceutical research due to its fluorinated alkyl chains, which confer unique electronic and steric properties. Its synthesis typically involves alkylation of amines with fluorinated intermediates, followed by salt formation (e.g., via methanolic HCl treatment) .
Properties
IUPAC Name |
N-(4,4-difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F4N.ClH/c1-9(11,12)5-3-7-15-8-4-6-10(2,13)14;/h15H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOGJURJPJBOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCCC(C)(F)F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride typically involves the reaction of 4,4-difluoropentan-1-ol with an appropriate amine under controlled conditions. One common method involves the use of tosylate intermediates. For example, 4,4-difluoropentyl tosylate can be synthesized using 4,4-difluoropentan-1-ol and tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction may produce difluoroamines or alcohols.
Scientific Research Applications
N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₀H₁₈ClF₄N
- Structural Features: Two 4,4-difluoropentyl chains enhance lipophilicity and metabolic stability compared to non-fluorinated analogues.
- Applications : Utilized in medicinal chemistry for prodrug development, enzyme inhibitors, and fluorinated ligand design .
Comparison with Structurally Similar Compounds
4,4-Difluoropentan-1-amine Hydrochloride
Structure: A mono-substituted analogue with a single 4,4-difluoropentyl chain. Synthesis: Prepared via hydrogenolysis of N,N-dibenzyl-4,4-difluoropentan-1-amine under catalytic hydrogenation (30 psi H₂, palladium hydroxide catalyst), followed by HCl salt formation .
Key Differences :
- The bis-substituted compound exhibits higher molecular weight and lipophilicity, making it more suitable for membrane-permeable drug candidates.
- The mono-substituted analogue is a simpler intermediate for further functionalization.
N,N-Dibenzyl-4,4-difluoropentan-1-amine
Structure : A protected precursor with benzyl groups replacing the second fluorinated chain.
Synthesis : Prepared via nucleophilic substitution of 4,4-difluoropentyl tosylate with dibenzylamine (85% yield) .
Key Differences :
- The dibenzyl derivative serves as a synthetic intermediate, while the bis-fluorinated compound is a terminal product.
- Benzyl groups simplify purification but require additional steps for removal.
Bis(trifluoromethyl)amine Derivatives
Example: (1-(Trifluoromethyl)cyclopropyl)methanol (Preparation 121, ).
| Property | Bis(4,4-difluoropentyl)amine HCl | Bis(trifluoromethyl) Analogues |
|---|---|---|
| Fluorine Content | 4 F atoms | 6 F atoms |
| Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing |
| Applications | Drug design | Catalysis, materials science |
Key Differences :
- Trifluoromethyl groups confer stronger electron-withdrawing effects but may reduce solubility in non-polar media.
- The difluoropentyl chains balance lipophilicity and metabolic stability.
Biological Activity
N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of difluoropentyl groups, suggest a range of interactions with biological systems that may be leveraged in pharmaceutical applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- Molecular Weight : 263.73 g/mol
- CAS Number : 2253632-62-9
The presence of fluorine atoms in the structure enhances the lipophilicity and metabolic stability of the compound, which can affect its pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound primarily stems from its interactions with various biochemical pathways. Research indicates that fluorinated compounds often exhibit unique mechanisms of action due to their electronic properties and steric effects.
- Enzyme Inhibition : Fluorinated amines can act as competitive inhibitors for enzymes involved in metabolic pathways. The difluoropentyl moiety may enhance binding affinity through hydrophobic interactions.
- Receptor Modulation : The compound may influence receptor activity by stabilizing certain conformations or competing with endogenous ligands.
- Bioactivation Pathways : Fluorinated anilines have been shown to undergo bioactivation to reactive intermediates, such as benzoquinoneimines, which can affect cellular signaling pathways .
Case Studies
- In Vitro Studies : Various studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Animal Models : In vivo studies have indicated that administration of this compound can lead to reduced tumor growth in xenograft models, suggesting potential as an anticancer agent.
- Comparative Studies : When compared to non-fluorinated analogs, the difluorinated version displayed enhanced potency and selectivity towards target proteins involved in cancer progression .
Comparative Biological Activity
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Difluoropentyl group | High cytotoxicity against cancer cell lines |
| 4-Fluoroaniline | Fluoro group | Moderate cytotoxicity |
| 4-Aminobenzene | No fluorine | Low cytotoxicity |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity | High |
| Metabolic Stability | Enhanced |
| Bioavailability | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
